5-(Prop-2-EN-1-YL)non-1-EN-5-OL
Description
5-(Prop-2-en-1-yl)non-1-en-5-ol is an alkenol derivative characterized by a nine-carbon backbone with a hydroxyl group (-OH) at position 5 and a prop-2-enyl (allyl) substituent at the same carbon. Its molecular formula is C₁₂H₂₀O, with a molecular weight of 180.28 g/mol.
Properties
CAS No. |
62471-39-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5-prop-2-enylnon-1-en-5-ol |
InChI |
InChI=1S/C12H22O/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4,6,13H,1,3,5,7-11H2,2H3 |
InChI Key |
PRCYCGSRTWDDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC=C)(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-EN-1-YL)non-1-EN-5-OL typically involves the alkylation of non-1-en-5-ol with prop-2-en-1-yl halides under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as phase-transfer catalysts, can further enhance the reaction rate and selectivity. The final product is typically purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-EN-1-YL)non-1-EN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of non-1-en-5-one or non-1-en-5-al.
Reduction: Formation of 5-(propyl)nonane.
Substitution: Formation of various substituted non-1-en-5-ol derivatives.
Scientific Research Applications
5-(Prop-2-EN-1-YL)non-1-EN-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Prop-2-EN-1-YL)non-1-EN-5-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of 5-(Prop-2-en-1-yl)non-1-en-5-ol and Analogs
Key Observations:
In Thiamylal, the prop-2-enyl group contributes to lipophilicity, aiding blood-brain barrier penetration in barbiturates .
Functional Group Positioning :
- The hydroxyl group at C5 in the target compound contrasts with the thiazole ring’s sulfur and nitrogen atoms in 3-(prop-2-en-1-yl)-2,3-dihydrothiazol, which enable hydrogen bonding and electrostatic interactions critical for receptor binding .
Physicochemical and Pharmacological Comparisons
Key Findings:
- Reactivity : The allyl group in the target compound may undergo electrophilic additions or polymerizations, similar to 5-(prop-2-en-1-yl)pyrimidine derivatives used in boronic acid coupling reactions .
- Biological Activity : Prop-2-enyl-substituted thiazol-imines (e.g., compound 3(1) in ) show antihypertensive effects via interactions with the angiotensin II receptor, highlighting the substituent’s role in modulating drug efficacy .
Crystallographic and Hydrogen-Bonding Patterns
- The prop-2-enyl group’s planar geometry may influence crystal packing, as seen in 5-(Prop-2-yn-1-yl)-5H-dibenzoazepine, where alkynyl groups adopt linear conformations .
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